molecular formula C19H22N2O2 B11338652 5-methoxy-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

5-methoxy-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11338652
M. Wt: 310.4 g/mol
InChI Key: JVDLGHRADNQFNM-UHFFFAOYSA-N
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Description

5-METHOXY-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield amines or alcohols .

Scientific Research Applications

5-METHOXY-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHOXY-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds to 5-METHOXY-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE include other benzimidazole derivatives such as:

The uniqueness of 5-METHOXY-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

6-methoxy-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C19H22N2O2/c1-12(2)15-7-5-13(3)9-18(15)23-11-19-20-16-8-6-14(22-4)10-17(16)21-19/h5-10,12H,11H2,1-4H3,(H,20,21)

InChI Key

JVDLGHRADNQFNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=C(N2)C=C(C=C3)OC

Origin of Product

United States

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